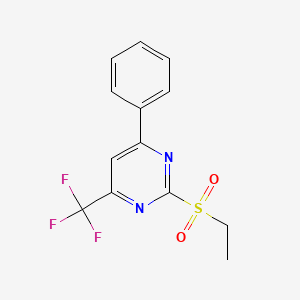

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Mechanism of Action

- Antiviral Action : Trifluridine primarily targets herpes simplex virus (HSV) types 1 and 2. It inhibits viral DNA synthesis by incorporating into the viral DNA during replication, leading to chain termination and preventing further viral replication .

- Anticancer Action : In the context of cancer therapy, trifluridine acts as a thymidine-based nucleoside metabolic inhibitor. It gets incorporated into cancer cell DNA during replication, disrupting DNA function and inhibiting cell proliferation .

- Antiviral Mode : Trifluridine is phosphorylated intracellularly to its active form, trifluridine triphosphate. This metabolite competes with thymidine triphosphate (TTP) for incorporation into viral DNA. Once incorporated, it lacks a 3’-OH group, preventing further DNA elongation .

- Anticancer Mode : Trifluridine, when incorporated into cancer cell DNA, interferes with DNA replication. It disrupts base pairing and inhibits DNA polymerase, leading to cell cycle arrest and apoptosis .

- Antiviral Pathway : Trifluridine inhibits viral DNA synthesis by disrupting the elongation process during replication. This affects viral gene expression and ultimately reduces viral load .

- Anticancer Pathway : Trifluridine’s incorporation into cancer cell DNA leads to replication errors, DNA damage, and cell death. It impacts tumor growth and metastasis .

- Anticancer Effects : Inhibition of cancer cell proliferation, impacting tumor growth and metastasis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives have broad pharmacological activities . They have been used in the development of more effective anti-tumor drugs . The antiproliferative activity of these compounds against human tumor cell lines has been evaluated .

Cellular Effects

It has been suggested that pyrimidine derivatives can have moderate anti-proliferative activities .

Metabolic Pathways

It is known that pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Ethylsulfonylation: The ethylsulfonyl group can be introduced via a nucleophilic substitution reaction using ethylsulfonyl chloride (C2H5SO2Cl) and a suitable base like triethylamine (Et3N).

Phenylation: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Coupling Reactions: The phenyl group can be further functionalized through cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of a nitro group yields amine derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its stability and biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

- 2-(Methylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

- 2-(Ethylsulfonyl)-4-phenyl-5-(trifluoromethyl)pyrimidine

Uniqueness

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and biological activity, while the ethylsulfonyl group provides additional sites for hydrogen bonding and interaction with biological targets. The phenyl group contributes to its overall stability and ability to participate in various chemical reactions.

Properties

IUPAC Name |

2-ethylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c1-2-21(19,20)12-17-10(9-6-4-3-5-7-9)8-11(18-12)13(14,15)16/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVPOGYCXMJHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.